Bromoborane

Hydroboration Regioselectivity Organoborane synthesis

Bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) is the only monohaloborane that enables asymmetric hydroboration at −78°C via IpcBHBr, delivering enantioselectivities unattainable with BH₂Cl or BHBr₂. Its tunable B–Br/B–H bifunctionality provides chemoselective epoxide opening to bromohydrins while preserving acid-sensitive protecting groups—precision BBr₃ cannot replicate. Unique solvent-switchable diastereoselectivity in cyclic hydroboration and the ability to polymerize with dienes distinguish it as the sole reagent for functional poly(organoboron halide)s. Procure the 1.0 M CH₂Cl₂ solution for predictable regio- and stereochemical outcomes.

Molecular Formula BBrH2
Molecular Weight 92.73 g/mol
CAS No. 19961-29-6
Cat. No. B216815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoborane
CAS19961-29-6
Synonymsbromoborane
Molecular FormulaBBrH2
Molecular Weight92.73 g/mol
Structural Identifiers
SMILESBBr
InChIInChI=1S/BBrH2/c1-2/h1H2
InChIKeyKNMKGOLZNOKQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoborane (CAS 19961-29-6) Procurement Guide: Core Identity and Commercial Forms for Research Sourcing


Bromoborane (BBrH₂, CAS 19961-29-6), also known as boron monobromide or monobromoborane, is the simplest boron–bromine hydride, belonging to the monohaloborane class [1]. The free monomeric species is inherently unstable; consequently, its dimethyl sulfide adduct (BH₂Br·SMe₂, CAS 55652-52-3) is the commercially supplied form, typically as a 1.0 M solution in dichloromethane or as a neat complex [2]. With a molecular weight of 92.73 Da for the parent BH₂Br and a density of 1.347 g/mL at 25 °C for the DMS complex solution, this reagent is a bifunctional borane that retains one reactive B–H bond for hydroboration and one B–Br bond for subsequent functionalization, distinguishing it from both fully hydridic borane (BH₃) and fully halogenated boron tribromide (BBr₃) .

Why Bromoborane Cannot Be Replaced by Generic Haloboranes: Evidence-Based Differentiation for Scientific Procurement


Monohaloboranes (BH₂X) are not interchangeable reagents. The identity of the halogen substituent fundamentally modulates both the Lewis acidity at boron and the steric environment around the reactive B–H bond, directly governing regioselectivity, chemoselectivity, and stereochemical outcomes in hydroboration and ring-opening transformations . Bromoborane occupies a distinct reactivity niche: the B–Br bond is more polarizable than B–Cl yet less aggressively Lewis acidic than BBr₃, providing a tunable balance between electrophilicity and functional group tolerance that neither monochloroborane (BH₂Cl) nor dibromoborane (BHBr₂) can replicate [1]. Attempts to substitute bromoborane with other haloboranes in asymmetric hydroboration, epoxide cleavage, or cyclic borolane synthesis result in measurably different regioisomer ratios, enantioselectivities, and diastereoselectivities, as quantified in the evidence sections below [2].

Bromoborane Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Regioselectivity in Terminal Alkene Hydroboration: BH₂Br·SMe₂ vs. BH₃·SMe₂

BH₂Br·SMe₂ delivers near-perfect anti-Markovnikov regioselectivity in the hydroboration of 1-hexene, producing a 1-hexyl/2-hexyl regioisomer ratio of 99.6/0.4 [1]. This represents a measurable improvement over BH₃·SMe₂, which under comparable conditions typically yields approximately 94/6 selectivity for terminal alkenes [2]. The enhanced regiocontrol is attributed to the increased steric demand of the bromine substituent relative to hydride, which amplifies the preference for boron attachment at the less substituted terminus.

Hydroboration Regioselectivity Organoborane synthesis

Stereochemical Outcome in Cyclic Hydroboration: Monobromoborane vs. Monochloroborane vs. Borane

In the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene, the nature of the boron–halogen bond directly dictates the cis/trans diastereomer ratio of the resulting 2,5-diisopropylborolane product [1]. Monobromoborane in THF at 0 °C provides a 2:1 cis:trans ratio, whereas monochloroborane yields a 1:1 ratio under identical conditions, and borane (BH₃) gives a ratio slightly favoring the trans isomer [2]. When the reaction is conducted in carbon tetrachloride at 76 °C, monobromoborane affords a 4:1 trans:cis mixture after 8 hours, enabling isolation of pure racemic trans-2,5-diisopropylborolane following selective complexation [3].

Asymmetric hydroboration Diastereoselectivity Borolane synthesis

Asymmetric Hydroboration at Low Temperature: IpcBHBr vs. IpcBH₂ and IpcBHCl·EE

Isopinocampheylbromoborane (IpcBHBr), generated in situ from bromoborane precursors, achieves asymmetric hydroboration of representative prochiral alkenes at −78 °C in pentane within 4–6 hours, a temperature at which both IpcBH₂ and IpcBHCl·EE are unreactive [1]. The bromo derivative consistently delivers higher enantioselectivities than its chloro and hydrido counterparts across a range of prochiral alkene substrates [2]. This represents the first example of an α-pinene-derived borane reagent capable of performing asymmetric hydroboration at −78 °C, enabling kinetic resolution and enantioselective transformations of thermally sensitive substrates that were previously inaccessible [3].

Asymmetric synthesis Enantioselective hydroboration α-Pinene-derived boranes

Chemoselective Epoxide Opening in the Presence of Multiple Functional Groups: BH₂Br·SMe₂ vs. BHBr₂·SMe₂ vs. BDB

BH₂Br·SMe₂ cleaves terminal epoxides to vicinal bromohydrins with high regio- and chemoselectivity at 0 °C while tolerating alkenes, alkynes, ethers, acetals, ketals, acetonides, chlorides, ketones, esters, nitriles, nitro groups, and thioethers [1]. Critically, unlike B-bromobis(dimethylamino)borane (BDB), the regioselectivity of BH₂Br·SMe₂ is virtually unaffected by solvent polarity and shows minimal temperature dependence [2]. At −25 °C, reduction of acetophenone is completely suppressed, though 4-chlorobenzaldehyde still undergoes 12–13% reduction of the aldehyde group [3]. This functional group tolerance profile exceeds that of BBr₃, which is a potent Lewis acid that readily cleaves ethers and acetals and cannot be used in the presence of such protecting groups.

Chemoselectivity Epoxide cleavage Bromohydrin synthesis

Regiocontrolled Opening of Cyclic Ethers: BH₂Br·SMe₂ in a Multi-Reagent Comparative Study

In a systematic comparative study of the halogenative cleavage of 2-methyltetrahydrofuran, the relative reactivities of five boron reagents were evaluated: BH₂Br·SMe₂, BHBr₂·SMe₂, BBr₃, (MeO)₂BBr, and MeOBBr₂ [1]. All B-bromoboranes favored formation of the primary bromide via a predominantly SN2-type mechanism, but BH₂Br·SMe₂ exhibited a distinct reactivity profile, providing effective cleavage while showing less aggressive Lewis acidity compared to BBr₃ [2]. The study concluded that (MeO)₂BBr was the most regioselective reagent at lower temperatures; however, BH₂Br·SMe₂ maintained competitive regioselectivity while offering the additional advantage of dual hydroboration/epoxide-opening capability—a unique combination among the five reagents tested [3].

Regioselective cleavage Tetrahydrofuran opening B-bromoborane reactivity

Polymerization and Materials Applications: BH₂Br·SMe₂ as a Monomer for Poly(organoboron halide) Synthesis

BH₂Br·SMe₂ undergoes hydroboration polymerization with various dienes to produce poly(organoboron halide)s featuring C–B bonds in the main chain and pendant B–Br bonds, which exhibit characteristic properties as polymeric Lewis acids [1]. This polymerization capability is unique to monobromoborane among common haloboranes: BHBr₂·SMe₂ and BBr₃ cannot participate in analogous chain-growth polymerization due to insufficient B–H functionality (BHBr₂ has only one B–H; BBr₃ has none) [2]. The resulting polymers bearing reactive B–Br side chains are precursors to functional materials via nucleophilic substitution at boron [3].

Hydroboration polymerization Polymeric Lewis acid Organoboron polymer

Bromoborane Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Synthesis of Enantiomerically Enriched Secondary Alcohols via Asymmetric Hydroboration at −78 °C

For laboratories synthesizing chiral secondary alcohols from prochiral alkenes, IpcBHBr (derived from bromoborane) is the only α-pinene-based borane reagent operable at −78 °C, enabling kinetic discrimination that IpcBH₂ and IpcBHCl·EE cannot achieve [1]. This low-temperature capability is essential for substrates prone to thermal racemization or decomposition, and the documented higher enantioselectivities directly reduce the need for subsequent chiral resolution steps [2].

Late-Stage Bromohydrin Formation in Complex Natural Product or Pharmaceutical Intermediate Synthesis

BH₂Br·SMe₂ enables chemoselective epoxide opening to bromohydrins at 0 °C in the presence of alkenes, alkynes, ethers, acetals, ketals, acetonides, ketones, esters, nitriles, nitro groups, and thioethers [3]. Unlike BBr₃, which would cleave protecting groups, or BDB, whose regioselectivity drifts with solvent polarity, BH₂Br·SMe₂ provides predictable regiochemical outcomes regardless of the solvent environment [4]. At −25 °C, ketone reduction is fully suppressed, enabling selective epoxide cleavage even in keto-epoxide substrates [5].

Stereocontrolled Synthesis of C₂-Symmetric trans-2,5-Dialkylborolanes for Asymmetric Catalysis

Monobromoborane is the preferred reagent for the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene because it uniquely provides tunable diastereoselectivity: a 2:1 cis:trans ratio in THF at 0 °C or a 4:1 trans:cis ratio in CCl₄ at 76 °C [6]. This solvent-switchable stereochemical outcome cannot be replicated with monochloroborane (1:1 ratio in THF) or borane (trans-favoring), making bromoborane the only reagent that can selectively deliver either diastereomer of 2,5-diisopropylborolane from the same starting material [7].

Synthesis of Functionalizable Organoboron Polymers via Hydroboration Polymerization

BH₂Br·SMe₂ is the only commercially available monohaloborane that polymerizes with dienes to yield poly(organoboron halide)s bearing reactive B–Br side chains [8]. These polymeric Lewis acids can be further functionalized via nucleophilic substitution at boron, providing a direct route to boron-containing functional materials (e.g., anion receptors, conductive molten salts with ionic conductivities of 7.79 × 10⁻⁵ to 6.25 × 10⁻⁶ S cm⁻¹ at 323 K) [9]. Neither BHBr₂·SMe₂ nor BBr₃ can participate in analogous polymerization chemistry.

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